molecular formula C14H21ClN2O3 B2499798 (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride CAS No. 2007940-85-2

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride

Cat. No. B2499798
CAS RN: 2007940-85-2
M. Wt: 300.78
InChI Key: DJEWISUZWIIYRT-PPHPATTJSA-N
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Description

2,4-Dimethoxybenzylamine is a compound that can be prepared by reduction of 2,4-dimethoxybenzonitrile . It is an amine nucleophile used in various studies .


Chemical Reactions Analysis

2,4-Dimethoxybenzylamine has been used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, in the total synthesis of (-)-muraymycin D2 and its epimer, and in the synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction .


Physical And Chemical Properties Analysis

2,4-Dimethoxybenzylamine has a refractive index of 1.549, a boiling point of 140 °C/1 mmHg, and a density of 1.113 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis and Properties of Phenoxo-Bridged Dicopper(II) Complexes :

    • Research on unsymmetrical binucleating ligands, including a compound structurally similar to (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride, has been conducted. These ligands and their copper(II) complexes show unique spectral, electrochemical, and magnetic behaviors, which could be relevant for the development of new materials and catalytic processes (Amudha, Thirumavalavan, & Kandaswamy, 1999).
  • Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives :

    • The synthesis of compounds related to this compound has shown potential antitumor activity. These compounds inhibit mammalian dihydrofolate reductase and have significant activity against certain types of cancer (Grivsky et al., 1980).
  • Electron Ionization Mass Spectrometric (EI-MS) Fragmentation Studies :

    • Research on the mass spectrometric properties of dimethoxybenzyl-N-methylpiperazines, which are structurally similar to the chemical , provides insights into the potential designer modifications of benzylpiperazine drug skeletons. This could have implications in forensic science and drug analysis (Abdel-Hay, Deruiter, & Clark, 2013).
  • Characterization of Oxytocin Receptor Antagonists :

    • Studies have been conducted on molecules structurally similar to this compound, focusing on their potential as oxytocin receptor antagonists. Such compounds could have therapeutic applications in the management of preterm labor (Serradeil-Le Gal et al., 2004).
  • Synthesis and Metabolism of Legal Highs :

    • Research into the synthesis and in vitro metabolism of compounds like methoxypiperamide, which is structurally related to this compound, provides insights into emerging psychoactive substances and their potential effects on human health (Power et al., 2014).
  • Synthesis and Antibacterial Activities of Enantiomers :

    • Studies on the synthesis and antibacterial activities of enantiomers of compounds related to this compound have been conducted, highlighting their potential as broad-spectrum antimicrobial agents (Chu et al., 1991).

Safety and Hazards

2,4-Dimethoxybenzylamine is classified as Eye Dam. 1 - Skin Corr. 1B according to GHS classification. It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

(3S)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEWISUZWIIYRT-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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